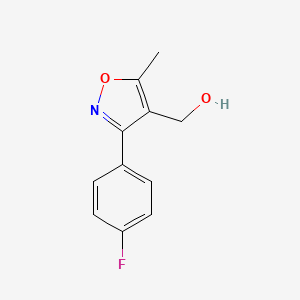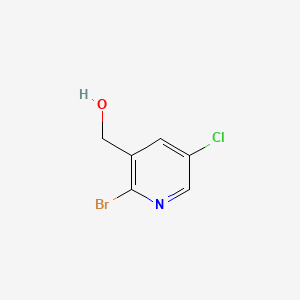
(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
概述
描述
(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol: is an organic compound with the molecular formula C11H10FNO2. It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a fluorophenyl group and a hydroxymethyl group makes this compound interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol typically begins with the preparation of the isoxazole ring. This can be achieved through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine derivatives.
Reaction Conditions: The cyclization reaction is often carried out under acidic or basic conditions, depending on the specific reagents used. For example, the use of acetic acid or sodium hydroxide can facilitate the formation of the isoxazole ring.
Fluorophenyl Group Introduction:
Hydroxymethyl Group Addition: The hydroxymethyl group can be introduced through a reduction reaction, where a suitable precursor such as a formyl group is reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient production, and employing advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions:
Oxidation: (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl ring, allowing for the introduction of various functional groups. Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the functional groups introduced.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and receptor interactions due to its unique structural features.
Medicine:
Drug Development: The compound’s structural similarity to biologically active molecules makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry:
Material Science: this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxymethyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
(4-Fluorophenyl)methanol: A simpler compound with a similar fluorophenyl group but lacking the isoxazole ring.
5-Methylisoxazole: A compound with the isoxazole ring but without the fluorophenyl and hydroxymethyl groups.
Uniqueness:
Structural Complexity: (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol combines the structural features of both the fluorophenyl group and the isoxazole ring, making it more versatile in chemical and biological applications.
Functional Diversity: The presence of both the fluorophenyl and hydroxymethyl groups allows for a wider range of chemical reactions and interactions compared to simpler compounds.
属性
IUPAC Name |
[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPVTPNVCHCMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651470 | |
| Record name | [3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018297-63-6 | |
| Record name | [3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride](/img/structure/B591552.png)



